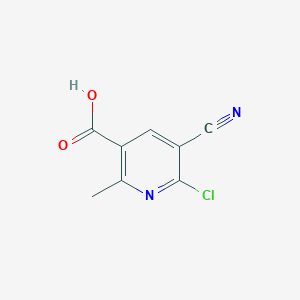
5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one
Übersicht
Beschreibung
5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode ist die Reaktion eines Aminoalkohols mit einer Carbonylverbindung, gefolgt von der Cyclisierung zur Bildung des Oxazolidinonrings. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um Ausbeute und Reinheit zu optimieren.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und kontinuierlichen Verfahren umfassen. Der Einsatz von High-Throughput-Screening- und Optimierungstechniken gewährleistet eine effiziente Produktion mit minimalem Abfall.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.
Reduktion: Der Oxazolidinonring kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Hydroxymethylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise führt die Oxidation der Hydroxymethylgruppe zu einer Carbonsäure, während die Reduktion des Oxazolidinonrings Amine erzeugt.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Untersucht auf sein Potenzial als Antibiotikum oder anderes Therapeutikum.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Im Fall seiner potenziellen Verwendung als Antibiotikum kann es die bakterielle Proteinsynthese hemmen, indem es an die ribosomalen Untereinheiten bindet. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential use as an antibiotic, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Linezolid: Ein bekanntes Oxazolidinon-Antibiotikum.
Tedizolid: Ein weiteres Oxazolidinon mit ähnlichen antibakteriellen Eigenschaften.
Einzigartigkeit
5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one ist aufgrund seiner spezifischen Substituenten einzigartig, die im Vergleich zu anderen Oxazolidinonen unterschiedliche chemische und biologische Eigenschaften verleihen können. Seine Hydroxymethyl- und Isopropylgruppen können seine Reaktivität und seine Wechselwirkungen mit biologischen Zielstrukturen beeinflussen.
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRVCSDDGFQDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(OC1=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003252 | |
| Record name | 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83277-30-9 | |
| Record name | 5-(Hydroxymethyl)-3-(1-methylethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83277-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)-3-(1-methylethyl)oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)
![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)




![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)

![5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B11769651.png)


![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)
